cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]
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Overview
Description
Enniatins are a group of cyclohexadepsipeptides primarily produced by Fusarium species of fungi. These compounds are characterized by their alternating residues of N-methyl amino acids and hydroxy acids. Enniatins have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antihelmintic, herbicidal, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: This enzyme facilitates the formation of the cyclohexadepsipeptide structure by alternating between N-methyl amino acids (such as valine, leucine, and isoleucine) and hydroxy acids (typically hydroxyisovaleric acid) .
Industrial Production Methods: Industrial production of enniatins involves the cultivation of Fusarium species under controlled conditions to optimize the yield of these compounds. The fermentation process is followed by extraction and purification steps to isolate enniatins from the fungal biomass .
Chemical Reactions Analysis
Types of Reactions: Enniatins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the enniatin structure.
Common Reagents and Conditions: Common reagents used in the reactions of enniatins include oxidizing agents (such as hydrogen peroxide) and reducing agents (such as sodium borohydride). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of enniatins depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may yield reduced forms of enniatins .
Scientific Research Applications
Enniatins have a wide range of scientific research applications across various fields:
Chemistry: In chemistry, enniatins are studied for their ionophoric properties, which enable them to form complexes with metal ions and facilitate ion transport across membranes .
Biology: In biology, enniatins are investigated for their cytotoxic effects on mammalian cell lines. They have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Medicine: In medicine, enniatins are explored for their antimicrobial properties. They have demonstrated activity against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .
Industry: In industry, enniatins are used as bioactive compounds in agricultural applications. Their insecticidal and herbicidal properties make them valuable for pest control and crop protection .
Mechanism of Action
The primary mechanism of action of enniatins is attributed to their ionophoric characteristics. Enniatins form complexes with metal ions and facilitate their transport across cell membranes, disrupting ion homeostasis. This disruption leads to various cellular effects, including the induction of oxidative stress, changes in mitochondrial membrane permeability, and apoptosis .
Comparison with Similar Compounds
Beauvericin: Another cyclohexadepsipeptide with similar ionophoric properties but different amino acid composition.
Fusafungine: A mixture of enniatins used as a topical treatment for upper respiratory tract infections.
Properties
Molecular Formula |
C138H240N12O36 |
---|---|
Molecular Weight |
2643.4 g/mol |
IUPAC Name |
3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3 |
InChI Key |
UAUIZWKMSVSMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
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